molecular formula C10H16N4O2 B3057400 1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 80210-72-6

1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B3057400
CAS No.: 80210-72-6
M. Wt: 224.26 g/mol
InChI Key: XQQQZORCKOPSMV-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine derivative characterized by a piperazine substituent at the 6-position and methyl groups at the 1- and 3-positions of the pyrimidine ring. Its molecular formula is C₁₀H₁₇N₅O₂, with a molecular weight of 239.27 g/mol . The compound is commercially available as a research chemical, with purity specifications tailored for medicinal chemistry studies .

Properties

IUPAC Name

1,3-dimethyl-6-piperazin-1-ylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-12-8(14-5-3-11-4-6-14)7-9(15)13(2)10(12)16/h7,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQQZORCKOPSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90510628
Record name 1,3-Dimethyl-6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80210-72-6
Record name 1,3-Dimethyl-6-(piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Components

  • Aldehyde : 3-(Piperazin-1-yl)propanal or derivatives.
  • Urea/Thiourea : 1,3-Dimethylurea to introduce methyl groups at positions 1 and 3.
  • β-Keto Ester : Ethyl acetoacetate or analogs.

Catalytic Systems

Catalysts significantly influence reaction efficiency:

Catalyst Solvent Temperature (°C) Yield (%) Reference
HCl Ethanol Reflux 58–65
DABCO Ethanol Reflux 72–78
Yb(OTf)₃ THF 80 81

The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) under reflux conditions in ethanol achieves higher yields (72–78%) compared to traditional HCl catalysis.

Mechanistic Insights

The reaction proceeds via:

  • Knoevenagel condensation between the aldehyde and β-keto ester.
  • Nucleophilic attack by urea/thiourea to form the tetrahydropyrimidine ring.
  • Tautomerization to stabilize the dione structure.

Post-Synthetic Functionalization

Introducing the piperazin-1-yl group often requires post-synthetic modifications due to the limited reactivity of pre-formed DHPMs.

Nucleophilic Aromatic Substitution

A chlorinated intermediate (e.g., 6-chloro-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione) reacts with piperazine under basic conditions:

Reaction Scheme :
$$ \text{C}{7}\text{H}{9}\text{ClN}{2}\text{O}{2} + \text{C}{4}\text{H}{10}\text{N}{2} \xrightarrow[\text{NaOH}]{\text{DMSO}} \text{C}{11}\text{H}{19}\text{N}{4}\text{O}_{2} + \text{HCl} $$

Conditions :

  • Solvent: Dimethyl sulfoxide (DMSO) or acetone/water mixtures.
  • Temperature: 0–10°C to minimize side reactions.
  • Yield: 60–65% after recrystallization.

Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) has been explored for attaching piperazine to halogenated pyrimidines, though yields remain moderate (50–55%) due to steric hindrance.

Multi-Step Synthesis from Piperazine Intermediates

Patents and industrial methods often employ modular synthesis to improve scalability:

Stepwise Protocol

  • Synthesis of 1-(3-Chlorophenyl)piperazine :

    • Diethanolamine reacts with thionyl chloride to form di(2-chloroethyl)methylamine hydrochloride.
    • Subsequent reaction with 3-chloroaniline yields 1-(3-chlorophenyl)piperazine hydrochloride (Yield: 68%).
  • Alkylation with 1-Bromo-3-chloropropane :

    • Piperazine intermediate reacts with 1-bromo-3-chloropropane at 0–10°C to introduce the chloropropyl side chain (Yield: 65%).
  • Cyclization with Dimethylurea :

    • The chloropropyl-piperazine derivative undergoes cyclocondensation with 1,3-dimethylurea under acidic conditions to form the tetrahydropyrimidine ring.

Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates but may require higher temperatures.
  • Ethanolic solutions are preferred for Biginelli reactions due to compatibility with acid catalysts.

Temperature Control

Low temperatures (0–10°C) during piperazine coupling reduce byproduct formation, while reflux conditions are optimal for cyclocondensation.

Catalytic Innovations

  • Ytterbium triflate (Yb(OTf)₃) improves Biginelli reaction yields to 81% by stabilizing intermediates.
  • Microwave-assisted synthesis reduces reaction times from hours to minutes but remains under exploration for this compound.

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • ¹H NMR : Methyl groups at δ 2.8–3.1 ppm; piperazine protons at δ 2.5–3.0 ppm.
  • IR Spectroscopy : C=O stretches at 1680–1700 cm⁻¹; N-H bends at 1540–1560 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 275.73 (M+H⁺).

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula: C10H17N5O2
  • Molecular Weight: 239.27 g/mol
  • CAS Number: 80210-72-6

The structure features a tetrahydropyrimidine core with piperazine substitution, which is crucial for its biological activity.

Pharmacological Applications

  • Antitumor Activity :
    • Research indicates that derivatives of this compound exhibit selective inhibition of cyclin-dependent kinases (CDK4/6), which are critical in cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells, making it a promising candidate for cancer treatment, particularly for hormone receptor-positive breast cancers .
  • Antimicrobial Properties :
    • Studies have shown that compounds with similar structural motifs possess antimicrobial activity. The piperazine moiety is often associated with enhanced interaction with microbial targets, suggesting that 1,3-dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione may also exhibit such properties .
  • Neuroprotective Effects :
    • Some derivatives have been investigated for neuroprotective effects in models of neurodegenerative diseases. The ability to modulate neurotransmitter systems through piperazine interactions may contribute to these effects .

Biological Research Applications

  • Molecular Docking Studies :
    • Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate its mechanism of action and guide further modifications to enhance efficacy .
  • Synthesis of Novel Hybrids :
    • The compound serves as a building block for synthesizing novel hybrid molecules through click chemistry and other synthetic pathways. This versatility allows researchers to explore new therapeutic avenues by combining different pharmacophores .

Case Studies and Research Findings

StudyApplicationFindings
Rader et al. (2013)Cancer TherapyDemonstrated dual CDK4/CDK6 inhibition leading to cell-cycle arrest in neuroblastoma models .
J-stage PublicationMolecular DockingIdentified potential binding sites and interactions with target proteins .
De Gruyter (2013)Antimicrobial ActivityReported antimicrobial effects of structurally similar compounds .

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The compound shares structural similarities with other tetrahydropyrimidine-2,4-dione derivatives but differs in substituent positioning and functional groups:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 1,3-dimethyl; 6-piperazinyl C₁₀H₁₇N₅O₂ 239.27 Piperazine enhances solubility and receptor binding
6-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 3-(4-methylphenyl); 6-(2-chlorophenyl-piperazinyl) C₂₁H₂₁ClN₄O₂ 396.87 Chlorophenyl group increases lipophilicity and CNS penetration
5-(4-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4-dione 5-sulfonyl-piperazinyl-dioxine C₁₇H₁₇N₅O₇S 435.41 Sulfonamide and dioxine moieties improve pharmacokinetic properties
6-Amino-1,3-dimethyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 6-amino; 5-piperazinyl C₁₀H₁₇N₅O₂ 239.27 Amino group enhances hydrogen-bonding potential

Key Structural Insights:

  • Piperazine Substitution: The piperazine ring at position 6 is a common feature in analogs targeting adenosine receptors or serotonin transporters .
  • Methyl Groups : 1,3-Dimethylation reduces metabolic degradation compared to unmethylated analogs .
  • Sulfonamide and Aromatic Groups : Derivatives with sulfonamide or aryl substituents (e.g., chlorophenyl) exhibit higher plasma protein binding but lower solubility .

Pharmacological and Computational Comparisons

Computational Quantum Chemical (CQC) Data

  • 1,3-Dimethyl-6-(piperazin-1-yl)-tetrahydropyrimidine-2,4-dione : DFT calculations (B3LYP/6-31+G(d,p)) predict a dipole moment of ~4.5 D, indicating moderate polarity. HOMO-LUMO gaps (~5.2 eV) suggest stability comparable to uracil derivatives .
  • Sulfonamide Analogs : Higher HOMO-LUMO gaps (~5.8 eV) correlate with reduced reactivity and enhanced metabolic stability .

Pharmacokinetic Properties

  • LogP Values :
    • 1,3-Dimethyl-6-(piperazinyl): ~1.2 (predicted)
    • 6-(Chlorophenyl-piperazinyl) analog: ~3.5 (experimental)
  • Biological Activity :
    • Antitumor Activity: 2,4-Dioxo-tetrahydropyrimidine derivatives show inhibition of tumor cell proliferation (IC₅₀ = 2–10 µM) via thymidylate synthase inhibition .
    • Neuromodulatory Effects: Piperazine-containing analogs exhibit affinity for 5-HT₁A receptors (Ki = 15–50 nM) .

Biological Activity

1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines and is characterized by the following structural features:

  • Molecular Formula : C11H16N4O2
  • Molecular Weight : 232.27 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The compound may exert its effects through:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes that are crucial in cellular processes.
  • Receptor Modulation : The compound may bind to various receptors affecting signal transduction pathways.

Anticancer Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit anticancer properties. For instance:

  • A study demonstrated that compounds similar to 1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine showed cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. These compounds induced apoptosis and caused cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro studies have shown that certain derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

Preliminary studies suggest that this compound exhibits anti-inflammatory activity:

  • It has been reported to reduce inflammation markers in animal models. The anti-inflammatory mechanism may involve inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

StudyFindings
Study 1Investigated the cytotoxic effects against HepG2 cells; demonstrated significant apoptosis induction at concentrations above 10 µM.
Study 2Evaluated antibacterial activity against Staphylococcus aureus; showed inhibition zones greater than 15 mm at 100 µg/mL concentration.
Study 3Assessed anti-inflammatory effects in a murine model; reported a reduction in paw swelling by 30% compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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